1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid
Overview
Description
1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C15H21NO4S and a molecular weight of 311.40 g/mol . This compound features a piperidine ring substituted with a phenylpropylsulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylpropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylpropylsulfonyl chloride under basic conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenylpropylsulfonyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
1-(Phenylsulfonyl)piperidine-4-carboxylic acid: Similar structure but lacks the phenylpropyl group, which may affect its biological activity and chemical reactivity.
The unique combination of the phenylpropylsulfonyl and carboxylic acid groups in this compound provides distinct chemical and biological properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-(3-phenylpropylsulfonyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-15(18)14-8-10-16(11-9-14)21(19,20)12-4-7-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIXBZUZSLMREI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191625 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-04-5 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[(3-phenylpropyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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